5-Methoxyimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
5-Methoxyimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its fused imidazole and pyrazine rings, with a methoxy group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methoxy-substituted aldehydes or ketones, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazopyrazine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and various substituted imidazopyrazines with different functional groups .
Scientific Research Applications
5-Methoxyimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly as anticancer agents and inhibitors of specific enzymes such as acetylcholinesterase.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine: Known for its anticancer properties and high affinity towards A2A adenosine receptors.
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Studied as an acetylcholinesterase inhibitor and antioxidant.
Uniqueness
5-Methoxyimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the amine group at the 3-position allows for unique interactions with biological targets and facilitates specific chemical transformations .
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,8H2,1H3 |
InChI Key |
ARHYZCNSLGNDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=NC=C(N12)N |
Origin of Product |
United States |
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